molecular formula C13H9N3S B11803659 4-(Quinolin-5-yl)pyrimidine-2-thiol

4-(Quinolin-5-yl)pyrimidine-2-thiol

Cat. No.: B11803659
M. Wt: 239.30 g/mol
InChI Key: CSZSQNBHSHHLIK-UHFFFAOYSA-N
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Description

4-(Quinolin-5-yl)pyrimidine-2-thiol is a heterocyclic compound that combines the structural features of quinoline and pyrimidine rings with a thiol group at the 2-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-5-yl)pyrimidine-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of quinoline derivatives with pyrimidine precursors under specific conditions. For example, the reaction of 2-chloroquinoline with thiourea in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-5-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Quinolin-5-yl)pyrimidine-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Quinolin-5-yl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The thiol group can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-5-yl)pyrimidine-2-thiol is unique due to its combined quinoline and pyrimidine structure with a thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H9N3S

Molecular Weight

239.30 g/mol

IUPAC Name

6-quinolin-5-yl-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H9N3S/c17-13-15-8-6-12(16-13)10-3-1-5-11-9(10)4-2-7-14-11/h1-8H,(H,15,16,17)

InChI Key

CSZSQNBHSHHLIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=CC=NC(=S)N3

Origin of Product

United States

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